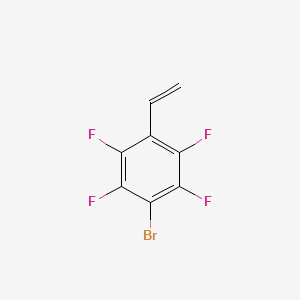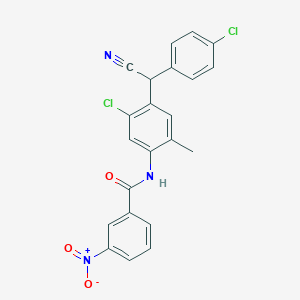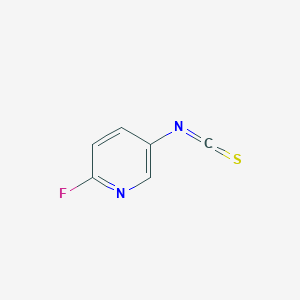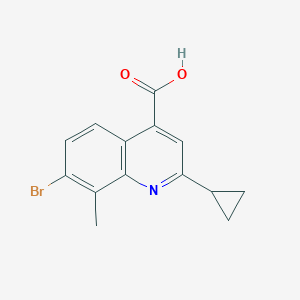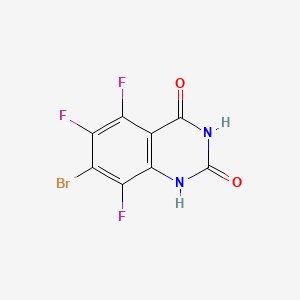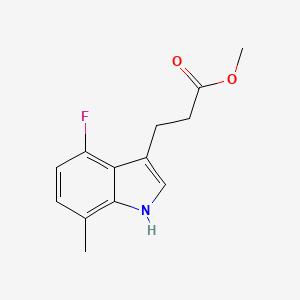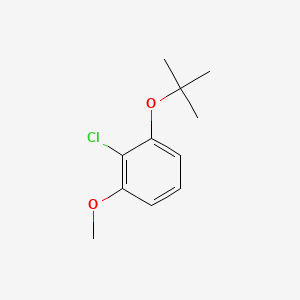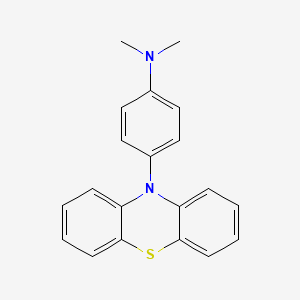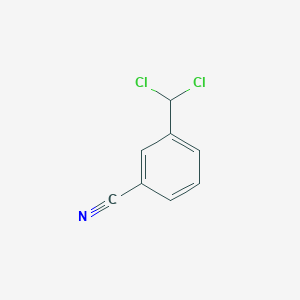
3-(Dichloromethyl)benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Dichloromethyl)benzonitrile is an organic compound with the molecular formula C8H5Cl2N It is a derivative of benzonitrile, where a dichloromethyl group is attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3-(Dichloromethyl)benzonitrile can be synthesized through several methods. One common approach involves the reaction of benzonitrile with dichloromethyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also incorporate advanced purification techniques such as chromatography to remove impurities and achieve high purity levels.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Dichloromethyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the dichloromethyl group to a methyl group or other reduced forms.
Substitution: The dichloromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce methyl derivatives.
Wissenschaftliche Forschungsanwendungen
3-(Dichloromethyl)benzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe in biochemical assays.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism by which 3-(Dichloromethyl)benzonitrile exerts its effects involves interactions with molecular targets such as enzymes or receptors. The dichloromethyl group can participate in covalent bonding or non-covalent interactions, influencing the activity of the target molecules. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Chloromethyl)benzonitrile: Similar structure but with one chlorine atom.
4-(Chloromethyl)benzonitrile: Chloromethyl group attached at the para position.
4-(Dichloromethyl)benzonitrile: Dichloromethyl group attached at the para position.
Uniqueness
3-(Dichloromethyl)benzonitrile is unique due to the specific positioning of the dichloromethyl group on the benzene ring, which can influence its reactivity and interactions with other molecules. This positioning can result in different chemical and biological properties compared to its isomers and other similar compounds.
Eigenschaften
Molekularformel |
C8H5Cl2N |
|---|---|
Molekulargewicht |
186.03 g/mol |
IUPAC-Name |
3-(dichloromethyl)benzonitrile |
InChI |
InChI=1S/C8H5Cl2N/c9-8(10)7-3-1-2-6(4-7)5-11/h1-4,8H |
InChI-Schlüssel |
FFISZUWGEVCWDO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)C(Cl)Cl)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


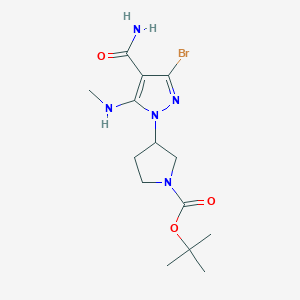

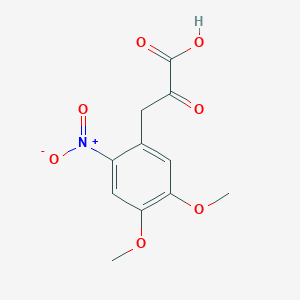
![2-[3-Chloro-5-(trifluoromethyl)-2-pyridyl]cyclopropanecarboxylic Acid](/img/structure/B13702764.png)
